molecular formula C9H14O4 B195815 1-Carboxycyclohexaneacetic Acid CAS No. 67950-95-2

1-Carboxycyclohexaneacetic Acid

Cat. No.: B195815
CAS No.: 67950-95-2
M. Wt: 186.20 g/mol
InChI Key: SDAXMMUAZRUWNL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Carboxycyclohexaneacetic Acid plays a role in biochemical reactions as a potential impurity in gabapentin preparations . It interacts with enzymes such as nitrilase, which hydrolyzes nitriles into corresponding carboxylic acids . This interaction is crucial for the synthesis of this compound from 1-cyanocyclohexylacetonitrile. Additionally, it has been used as a precursor in the synthesis of antagonists of the serotonin (5-HT) receptor subtype 5-HT2A .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways and gene expression by interacting with serotonin receptors . This interaction can modulate neurotransmitter release and impact cellular metabolism. The compound’s role as an impurity in gabapentin preparations suggests it may also influence neuronal cells and their function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with serotonin receptors, particularly the 5-HT2A subtype . This binding can lead to changes in gene expression and enzyme activity, influencing cellular responses. The compound’s interaction with nitrilase also highlights its role in enzyme-mediated hydrolysis reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied. The compound has shown stability over extended periods, with a shelf life of up to four years when stored at -20°C . Long-term effects on cellular function have been observed, particularly in studies involving its role as an impurity in gabapentin .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown that its impact varies with different dosages. High doses can lead to toxic or adverse effects, while lower doses may not exhibit significant toxicity . These studies are crucial for understanding the compound’s safety profile and therapeutic potential.

Metabolic Pathways

This compound is involved in metabolic pathways that include the hydrolysis of nitriles by nitrilase . This enzyme-mediated reaction is essential for the synthesis of the compound from its nitrile precursor. The compound’s role in these pathways highlights its importance in biochemical synthesis and metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, impacting its activity and function within the cell.

Chemical Reactions Analysis

Types of Reactions: 1-Carboxycyclohexaneacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual carboxylic acid groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its role as an intermediate in the synthesis of pharmaceuticals like gabapentin highlights its importance in medicinal chemistry .

Properties

IUPAC Name

1-(carboxymethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-7(11)6-9(8(12)13)4-2-1-3-5-9/h1-6H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAXMMUAZRUWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218158
Record name 1-Carboxycyclohexaneacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67950-95-2
Record name 1-Carboxycyclohexaneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067950952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 67950-95-2
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Record name 1-Carboxycyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(carboxymethyl)cyclohexane-1-carboxylic acid
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Record name 1-CARBOXYCYCLOHEXANEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1-carboxycyclohexaneacetic acid in the synthesis of spiro(benzo(b)thiophencyclohexanes)?

A1: While the abstracts provided don't detail the specific reaction mechanisms, they highlight that derivatives of this compound serve as crucial building blocks in synthesizing various spiro(benzo(b)thiophencyclohexanes) [, ]. These compounds belong to the thienospi ran family, which are known for their interesting chemical properties and potential biological activities. The cyclic structure of this compound likely provides the scaffold for forming the spirocyclic framework of these thienospi rans.

Q2: Are there other synthetic routes to thienospi rans besides using this compound derivatives?

A2: While the provided papers focus specifically on using this compound derivatives [, ], other synthetic routes to thienospi rans likely exist. Exploring alternative synthetic pathways could offer advantages in terms of yield, cost-effectiveness, or access to a broader range of thienospi ran structures. Further research into thienospi ran synthesis methodologies would provide a more comprehensive understanding of the different approaches and their respective merits.

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